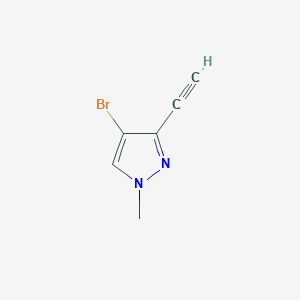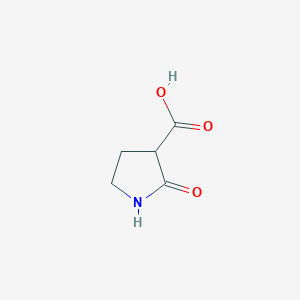
4-Bromo-3-ethynyl-1-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-ethynyl-1-methylpyrazole (abbreviated as BEP) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Applications De Recherche Scientifique
Corrosion Inhibition
The heterocyclic diazoles, including compounds structurally similar to 4-Bromo-3-ethynyl-1-methylpyrazole, have been investigated as corrosion inhibitors for iron in acidic conditions. Research demonstrates that such compounds can significantly decrease corrosion rates by increasing charge-transfer resistance, which suggests potential applications in protecting metallic structures against acid-induced corrosion. The effectiveness of these inhibitors correlates with their concentration and immersion time, indicating their potential for tailored corrosion protection strategies based on the environmental conditions and desired duration of protection (Babić-Samardžija et al., 2005).
Protein Crystallography
In the field of protein crystallography, halogenated pyrazoles, closely related to this compound, have been identified as effective tools for phase determination through single-wavelength anomalous dispersion (SAD). Their promiscuous binding ability to various protein hot spots makes them invaluable for identifying interaction sites within proteins, facilitating the determination of protein structures. This application is critical for understanding protein function and designing drugs that can modulate protein activity (Bauman et al., 2016).
Synthesis of Medicinal Intermediates
The structural framework of this compound lends itself to the synthesis of various medicinal intermediates. For example, the preparation of 3,4-substituted-5-aminopyrazoles, which are crucial intermediates in drug discovery, utilizes similar compounds for constructing complex molecules that could serve as potential therapeutic agents. This demonstrates the compound's utility in the synthesis of novel pharmaceuticals, highlighting its importance in medicinal chemistry (Havel et al., 2018).
Enzymatic Halogenation
The enzymatic halogenation of pyrazoles, including those structurally related to this compound, showcases the potential of utilizing enzymatic methods for introducing halogen atoms into organic molecules. This approach, using enzymes like chloroperoxidase, allows for the selective halogenation of specific positions on the pyrazole ring, enabling the synthesis of derivatives with desired properties for further research or industrial applications (Franssen et al., 1987).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-3-ethynyl-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-3-6-5(7)4-9(2)8-6/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTICNZNVAPEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)


![3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2553822.png)



![3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile](/img/structure/B2553829.png)
![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)


![2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2553837.png)

